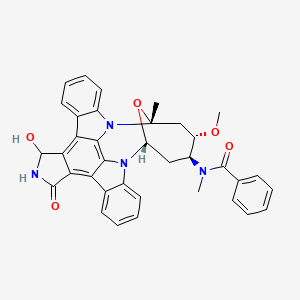N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Kinase Inhibitor
CGP52421 is being studied for its potential to inhibit enzymes called kinases. Kinases play an important role in cell signaling, and abnormal kinase activity can contribute to cancer. By inhibiting kinases, CGP52421 may have the potential to slow or stop the growth of cancer cells. Source: MedChemExpress:
FLT3 Inhibitor
One specific kinase of interest is FMS-like tyrosine kinase-3 (FLT3). Mutations in the FLT3 gene are found in some patients with AML. CGP52421 has been shown to inhibit FLT3 activity in laboratory studies. Source: MedChemExpress:
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide is a complex organic compound characterized by its intricate tricyclic structure and multiple functional groups. This compound features a benzamide moiety linked to a highly substituted tricyclic framework containing several chiral centers and an oxo group. Its unique architecture suggests potential for diverse biological interactions and applications in medicinal chemistry.
The chemical behavior of N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide can be anticipated based on the properties of its functional groups:
- Hydrolysis: The amide bond can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
- Acylation: The amine can react with acyl chlorides to form new amides.
Preliminary studies suggest that compounds similar to N-methylbenzamide exhibit significant biological activity as phosphodiesterase inhibitors (specifically PDE10A), which are implicated in various neurological conditions . This suggests that the compound may have potential therapeutic applications in treating disorders such as schizophrenia and other cognitive impairments.
The synthesis of N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide can involve several steps:
- Formation of the Tricyclic Core: This can be achieved through multi-step cyclization reactions involving appropriate precursors.
- Functionalization: Subsequent reactions can introduce hydroxyl and methoxy groups at specific positions on the tricyclic structure.
- Amidation: Finally, the benzamide moiety can be attached through an amidation reaction with N-methylbenzoyl chloride.
The uniqueness of N-[...]-N-Methylbenzamide lies in its complex tricyclic structure and potential for selective biological activity compared to simpler analogs like N-Methylbenzamide or Acetanilide.
Interaction studies involving N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide may focus on:
- Enzyme Inhibition: Evaluating its effect on phosphodiesterase enzymes to determine potency and selectivity.
- Receptor Binding Studies: Investigating its affinity for specific receptors involved in cognitive function.
Similar compounds include:
- N-Methylbenzamide: A simpler amide that serves as a precursor for various pharmaceuticals and exhibits some biological activity.
- N,N-Dimethylbenzamide: Known for its role in synthetic chemistry and potential pharmacological properties.
- Acetanilide: A classic compound used historically in pain relief medications.
| Compound Name | Structure Complexity | Biological Activity |
Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
XLogP3 4.6
Exact Mass 600.23727
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Last modified: 04-14-2024
1: Yin OQ, Wang Y, Schran H. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects. Clin Pharmacokinet. 2008;47(12):807-16. doi: 10.2165/0003088-200847120-00005. PubMed PMID: 19026036.
2: Wang Y, Yin OQ, Graf P, Kisicki JC, Schran H. Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus. J Clin Pharmacol. 2008 Jun;48(6):763-75. doi: 10.1177/0091270008318006. PubMed PMID: 18508951. 3: Illmer T, Thiede HM, Thiede C, Bornhäuser M, Schaich M, Schleyer E, Ehninger G. A highly sensitive method for the detection of PKC412 (CGP41251) and its metabolites by high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):23-7. Epub 2007 Feb 23. PubMed PMID: 17395497. 4: Levis M, Brown P, Smith BD, Stine A, Pham R, Stone R, Deangelo D, Galinsky I, Giles F, Estey E, Kantarjian H, Cohen P, Wang Y, Roesel J, Karp JE, Small D. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors. Blood. 2006 Nov 15;108(10):3477-83. Epub 2006 Jul 20. PubMed PMID: 16857987; PubMed Central PMCID: PMC1895426. Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|






